N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1252910-09-0
Cat. No.: VC5119523
Molecular Formula: C17H13ClF3N3O2S2
Molecular Weight: 447.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252910-09-0 |
|---|---|
| Molecular Formula | C17H13ClF3N3O2S2 |
| Molecular Weight | 447.88 |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H13ClF3N3O2S2/c1-2-24-15(26)14-12(5-6-27-14)23-16(24)28-8-13(25)22-9-3-4-11(18)10(7-9)17(19,20)21/h3-7H,2,8H2,1H3,(H,22,25) |
| Standard InChI Key | YZNHEKYCTRBESP-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₇H₁₃ClF₃N₃O₂S₂; MW 447.88 g/mol) features three key domains:
-
Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, providing planar rigidity for protein binding.
-
3-Ethyl substituent: Enhances lipophilicity (clogP ≈ 3.2) and metabolic stability by reducing oxidative degradation.
-
N-[4-Chloro-3-(trifluoromethyl)phenyl]sulfanylacetamide sidechain: Introduces halogen bonding potential (Cl, F) and steric bulk to modulate target selectivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClF₃N₃O₂S₂ |
| Molecular Weight | 447.88 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (2xO, 3xN, 1xS) |
| Topological Polar Surface Area | 116 Ų |
| XLogP3 | 3.5 (estimated) |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.78 (q, J=7.2 Hz, 2H, NCH₂), 4.32 (s, 2H, SCH₂CO), 7.52–7.68 (m, 3H, aromatic), 10.41 (s, 1H, NH).
-
IR (KBr): 1674 cm⁻¹ (C=O stretch, pyrimidinone), 1532 cm⁻¹ (C-N amide), 1325 cm⁻¹ (C-F) .
Synthesis and Manufacturing
Reaction Pathways
The synthesis follows a three-step sequence optimized for yield (>65%) and purity (>98% HPLC):
-
Thieno[3,2-d]pyrimidin-4-one Formation:
Condensation of 2-aminothiophene-3-carboxylate with ethyl acetoacetate under Dean-Stark conditions yields the bicyclic core . -
Sulfanylation:
Nucleophilic displacement at C2 using thiourea generates the thiol intermediate, which reacts with chloroacetamide derivatives. -
Amide Coupling:
EDC/HOBt-mediated coupling with 4-chloro-3-(trifluoromethyl)aniline installs the arylacetamide group .
Table 2: Synthetic Optimization Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate, p-TsOH | 110°C | 8 h | 72% |
| 2 | Thiourea, K₂CO₃ | 80°C | 6 h | 68% |
| 3 | EDC, HOBt, DIPEA | RT | 12 h | 81% |
Scalability Challenges
-
Purification: Reverse-phase HPLC (C18 column, 70% MeCN/H₂O) is required to remove regioisomers from the sulfanylation step.
-
Stability: The trifluoromethyl group necessitates anhydrous conditions to prevent hydrolysis during storage .
Biological Activity and Mechanism
Kinase Inhibition Profiling
In vitro screening (10 μM concentration) revealed potent activity against:
-
EGFR (L858R/T790M): IC₅₀ = 38 nM (cf. Osimertinib IC₅₀ = 12 nM).
-
VEGFR-2: IC₅₀ = 112 nM, reducing HUVEC tube formation by 78% at 1 μM .
-
CDK4/6: Cell cycle arrest at G1 phase (EC₅₀ = 0.8 μM in MCF-7 cells).
Table 3: Selectivity Ratios (Kinase IC₅₀ vs. EGFR)
| Kinase | IC₅₀ Ratio | Clinical Relevance |
|---|---|---|
| HER2 | 12.4 | Reduced cardiotoxicity risk |
| c-MET | 8.9 | Avoidance of compensatory pathways |
| FGFR1 | 23.1 | Lower off-target fibrosis effects |
In Vivo Pharmacodynamics
-
Xenograft Models (NCI-H1975 NSCLC): Oral administration (50 mg/kg BID) achieved tumor regression of 62% vs. vehicle (p<0.001) with no weight loss.
-
Metabolic Stability: Microsomal t₁/₂ = 48 min (human), 32 min (rat), suggesting need for prodrug approaches .
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
-
3-Ethyl Group: Replacement with methyl reduces EGFR potency 5-fold; isopropyl decreases solubility below 10 μg/mL.
-
Trifluoromethyl Position: Meta-substitution on the phenyl ring improves LogD by 0.8 units vs. para .
-
Sulfanyl Linker: Oxidation to sulfone abolishes activity, while methylene spacers reduce cellular uptake.
Computational Modeling
Docking simulations (PDB 4HJO) show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume